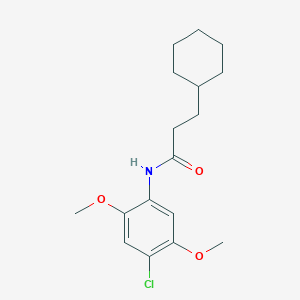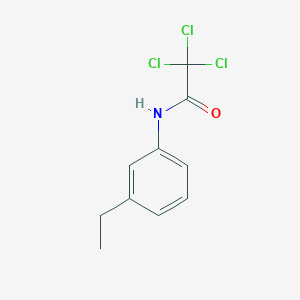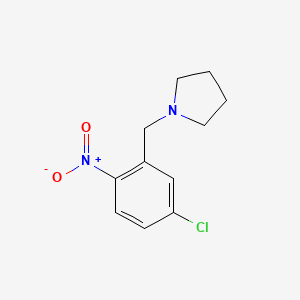
5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
科学的研究の応用
5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied extensively for its potential applications in various areas of scientific research. One of the most significant areas of application is in the field of medicine, where this compound has been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of 5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is still not fully understood. However, studies have suggested that this compound may exert its pharmacological activities by inhibiting various enzymes and signaling pathways involved in inflammatory and cancerous processes.
Biochemical and Physiological Effects
Studies have shown that 5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exhibits significant biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and enzymes, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has also been found to induce apoptosis in cancer cells, thereby exhibiting anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to exhibit significant pharmacological activities at low concentrations. Additionally, this compound is relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of 5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One of the most significant areas of future research is in the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
Conclusion
In conclusion, 5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. While there is still much to learn about this compound, its potential applications in medicine and other areas make it an exciting area of research for the future.
合成法
The synthesis of 5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been achieved using various methods. One of the most commonly used methods involves the reaction of ethyl acetoacetate with 3-ethoxy-2-methoxybenzaldehyde in the presence of ammonium acetate and sulfur. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
特性
IUPAC Name |
5-[(3-ethoxy-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-10-6-4-5-8(11(10)19-2)7-9-12(17)15-14(21)16-13(9)18/h4-7H,3H2,1-2H3,(H2,15,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXMQVDTXIHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethoxy-2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)


![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)

![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)

![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)